REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[O:14]C(=O)C)(=[O:3])[CH3:2].[Li+].[OH-].Cl>CO.CCOC(C)=O>[OH:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An instantaneous reaction
|
Type
|
DISSOLUTION
|
Details
|
everything dissolved
|
Type
|
CUSTOM
|
Details
|
a slight exothermic reaction
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
a precipitate to form
|
Type
|
CUSTOM
|
Details
|
Collection of the precipitate
|
Type
|
FILTRATION
|
Details
|
via vacuum filtration
|
Type
|
WASH
|
Details
|
by rinsing with water (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
drying under high vacuum for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |